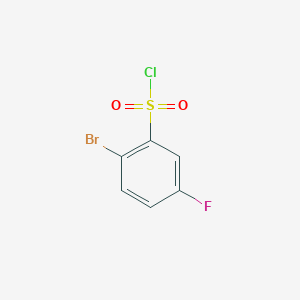

2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Vue d'ensemble

Description

2-Bromo-5-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrClFO2S and a molecular weight of 273.51 g/mol . It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents such as carbon disulfide and amyl acetate . This compound is primarily used as an intermediate in organic synthesis .

Méthodes De Préparation

2-Bromo-5-fluorobenzene-1-sulfonyl chloride can be synthesized through the chlorination of 2-bromo-5-fluorobenzenesulfonamide . The process involves dissolving 2-bromo-5-fluorobenzenesulfonamide in acetic acid, followed by the addition of phosphorus trichloride and phosphorus oxychloride as chlorinating agents . The reaction mixture is stirred for a specific period, and the product is obtained through filtration and crystallization .

Analyse Des Réactions Chimiques

2-Bromo-5-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydrolysis: It hydrolyzes in the presence of water to form 2-bromo-5-fluorobenzenesulfonic acid.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-5-fluorobenzene-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions to form sulfonamide derivatives and other functionalized products .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceutical intermediates. For instance, it has been used in the development of sulfonamide-based drugs, which have applications in treating bacterial infections and other diseases . The modification of biomolecules using this compound allows researchers to explore new therapeutic avenues.

Material Science

The compound's unique properties make it suitable for developing specialty chemicals and materials. Its application in creating polymers with specific functionalities has been investigated, particularly in enhancing material properties such as thermal stability and chemical resistance .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-bromo-5-fluorobenzenesulfonic acid with thionyl chloride or chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .

Reaction Conditions

Key reaction parameters include:

- Temperature: Reactions are usually conducted at ambient temperatures or slightly elevated conditions.

- Solvent: Common solvents include dichloromethane or tetrahydrofuran.

- Yield: Typical yields range from 70% to 90%, depending on the reaction conditions employed.

Synthesis of Sulfonamide Derivatives

A notable case study involved the synthesis of a series of sulfonamide derivatives from this compound. The reactions were performed with various amines under mild conditions, leading to high yields and demonstrating the compound's utility in drug development .

| Derivative | Amines Used | Yield (%) | Reference |

|---|---|---|---|

| Sulfonamide A | Aniline | 85% | |

| Sulfonamide B | p-Toluidine | 78% | |

| Sulfonamide C | Benzylamine | 82% |

Development of Pharmaceutical Intermediates

Another study focused on using this compound as an intermediate for synthesizing potential SGLT2 inhibitors for diabetes therapy. The scalability of the process was demonstrated, indicating its practical application in pharmaceutical manufacturing .

Mécanisme D'action

The mechanism of action of 2-bromo-5-fluorobenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile in substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used .

Comparaison Avec Des Composés Similaires

2-Bromo-5-fluorobenzene-1-sulfonyl chloride can be compared with other similar compounds such as:

2-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the bromine atom.

2-Bromo-4-fluorobenzenesulfonyl chloride: Similar but with the fluorine atom in a different position.

2,5-Difluorobenzene-1-sulfonyl chloride: Contains two fluorine atoms instead of one.

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both bromine and fluorine atoms in its structure.

Activité Biologique

2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of drug metabolism and enzyme inhibition. This article explores its biological properties, mechanisms of action, and implications for pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 273.51 g/mol. The presence of bromine and fluorine atoms introduces unique electronic properties that can influence its interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Specifically, it has been shown to inhibit CYP1A2 and CYP2C9 enzymes, potentially affecting the metabolism of various xenobiotics and endogenous compounds.

Table 1: Biological Targets and Effects

| Biological Target | Effect | Reference |

|---|---|---|

| CYP1A2 | Inhibition | |

| CYP2C9 | Inhibition | |

| Glutathione S-transferases | Modulation of detoxification pathways |

The primary mechanism through which this compound exerts its biological effects is through binding to the active sites of specific enzymes. This binding can lead to either inhibition or activation, influencing metabolic pathways significantly.

Enzyme Interactions

- Cytochrome P450 Enzymes : The compound's interaction with these enzymes can lead to altered pharmacokinetics of co-administered drugs, highlighting its potential role in drug-drug interactions.

- Glutathione S-transferases : By interacting with these enzymes, the compound may enhance detoxification processes, affecting how other drugs are metabolized in the body .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on CYP Inhibition : A study demonstrated that this compound significantly inhibits CYP1A2 and CYP2C9 activity in vitro, suggesting potential implications for personalized medicine approaches where drug interactions must be carefully managed .

- Cellular Effects : Prolonged exposure to the compound in cellular models revealed persistent changes in gene expression related to metabolic pathways, indicating its potential as a tool for studying cellular responses to xenobiotics .

Implications for Drug Development

The inhibitory effects on cytochrome P450 enzymes suggest that this compound could be useful in drug development, particularly in designing compounds that require careful modulation of metabolic pathways. Its ability to affect detoxification processes also opens avenues for research into therapeutic agents aimed at enhancing drug efficacy or reducing toxicity.

Propriétés

IUPAC Name |

2-bromo-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJFSUADOZWKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679333 | |

| Record name | 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-67-5 | |

| Record name | 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.